An In-depth Technical Guide to TAMRA Amine 5-Isomer
An In-depth Technical Guide to TAMRA Amine 5-Isomer
For researchers, scientists, and drug development professionals, Tetramethylrhodamine (TAMRA) amine 5-isomer is a crucial fluorescent dye with wide-ranging applications in biomolecule labeling and detection. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.
Core Properties and Specifications
TAMRA amine 5-isomer is a derivative of the well-known fluorophore tetramethylrhodamine. It possesses a primary amine group, which allows for its conjugation to various electrophilic reagents.[1] This amine-reactive derivative is frequently used to label proteins, peptides, and modified oligonucleotides.[2][3] The pure 5-isomer is often preferred over a mixture of isomers for applications requiring high reproducibility, as the minor positional difference between 5- and 6-isomers can affect the biological properties of the conjugate.[4][5]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₇ClN₄O₄ | [6][7][8] |
| Molecular Weight | 565.1 g/mol | [6][7] |
| Appearance | Dark red solid | [7] |
| Purity | ≥95% | [6][7] |
| Solubility | Good in DMF, DMSO, and alcohols. | [1][6][7] |
| Storage Conditions | Store at -20°C in the dark. Desiccate. | [1][6][7] |
Spectral Properties
TAMRA is characterized by its bright, orange-red fluorescence.[4]
| Spectral Characteristic | Value | Source(s) |
| Excitation Maximum (λex) | 541 nm | [1][6][7] |
| Emission Maximum (λem) | 567 nm | [1][6][7] |
| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [1][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [1][6] |
| Correction Factor (CF260) | 0.32 | [1][7] |
| Correction Factor (CF280) | 0.19 | [1][7] |
Applications in Research and Drug Development
The primary application of TAMRA amine 5-isomer is in the fluorescent labeling of biomolecules. Its amine group can be conjugated with various electrophiles like activated esters (e.g., NHS esters) and epoxides.[1][9] This versatility makes it a valuable tool in numerous molecular biology techniques.
Key applications include:
-
Fluorescent Labeling: Covalently attaching to proteins, peptides, and oligonucleotides to enable their detection and tracking in various assays.[10][11]
-
Fluorescence Resonance Energy Transfer (FRET): TAMRA frequently serves as a FRET acceptor for the donor fluorophore fluorescein (B123965) (FAM).[1][9][12] This pairing is widely used in designing probes for real-time PCR, such as TaqMan probes, and in studies of molecular interactions.[12][13]
-
Fluorescence Microscopy: Labeled biomolecules can be visualized within cells and tissues, providing insights into their localization and dynamics.[10]
-
Flow Cytometry: Used for cell sorting, phenotyping, and analyzing cell surface markers.[10]
Experimental Protocols
A common application of TAMRA is the labeling of proteins and other amine-containing biomolecules using its N-hydroxysuccinimidyl (NHS) ester derivative, 5-TAMRA-SE.
Protocol: Labeling of Proteins with 5-TAMRA NHS Ester
This protocol outlines a general procedure for conjugating 5-TAMRA NHS ester to a primary amine-containing biomolecule.
Materials:
-
5-TAMRA NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Protein or other biomolecule to be labeled
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0 (must be free of primary amines)[12]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[12][14]
-
Quenching Buffer (optional): 1 M Tris buffer, pH 7.5[14]
Procedure:
-
Prepare the TAMRA-SE Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]
-
Prepare the Biomolecule Solution: Dissolve the protein or biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.[12][14]
-
Conjugation Reaction: Add the 5-TAMRA NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the dye is typically used, though the optimal ratio should be determined empirically.[12][14]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][14]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM.[14]
-
Purification: Separate the labeled biomolecule from the unreacted dye using gel filtration, spin columns, or dialysis.[12][14]
Visualizing Workflows and Pathways
Biomolecule Labeling Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with an amine-reactive TAMRA derivative.
Caption: General workflow for labeling a biomolecule with TAMRA-NHS ester.
FRET Signaling Pathway in a TaqMan Probe Assay
This diagram shows the principle of Fluorescence Resonance Energy Transfer (FRET) using a FAM-TAMRA pair in a TaqMan probe for real-time PCR.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]
- 7. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]
- 8. medkoo.com [medkoo.com]
- 9. TAMRA amine, 5-isomer | Orgasynth [orgasynth.com]
- 10. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 14. youdobio.com [youdobio.com]
